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Compound Focus: Raltitrexed

CAS No.: 112887-68-0

Cat. No.: S548873

Drug Overview and Mechanism of Action

Raltitrexed (Tomudex) is a quinazoline-based folate analogue that functions as a specific and potent
inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine triphosphate
required for DNA replication [1]. Its cytotoxic potency is significantly enhanced by a unique
pharmacological trait: it is actively transported into cells and undergoes extensive intracellular
polyglutamation [1] [2]. These polyglutamate metabolites are far more potent TS inhibitors than the parent
drug and are retained intracellularly for prolonged periods. This retention allows for sustained cytotoxic
effects without the need for continuous drug exposure, underpinning the feasibility of its convenient once-

every-3-weeks dosing schedule [1] [3].

Recommended Dosage and Infusion Protocol

The standard dose and administration schedule for raltitrexed have been established based on phase I and III

clinical trials [3].

Table 1: Standard Dosage and Administration
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Parameter Specification

Recommended Dose 3 mg/m? based on body surface area [4]

Dosing Interval Every 3 weeks [4]

Infusion Duration 15 minutes [3] [4]

Infusion Volume 50 to 250 mL [4]

Compatible Diluents 0.9% Sodium Chloride Solution or 5% Dextrose (Glucose) Solution [4]

> Critical Note: Dose escalation above 3 mg/m? is not recommended, as it has been associated with an
increased incidence of life-threatening or fatal toxicity [4]. Raltitrexed must not be mixed with other drugs

in the same infusion container [4].

Pre-Administration Requirements and Dose
Modifications

Essential Pre-Treatment Assessments

Prior to initiating therapy and before each subsequent cycle, the following assessments are mandatory [4]:

¢ Full Blood Count (FBC): Including differential white cell count and platelets.
e Serum Chemistry: Liver transaminases, serum bilirubin, and serum creatinine.

Treatment should only proceed if the following hematological parameters are met:

e Total white blood cell count > 4,000/mm3
¢ Neutrophil count > 2,000/mm3
¢ Platelet count > 100,000/mm3

Dose Adjustment for Renal Impairment
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Raltitrexed is primarily eliminated by the kidneys, with 40-50% of the dose excreted unchanged in urine [5]
[3] [2]. Renal function significantly impacts drug clearance and must guide dose selection [4] [2]. The

following adjustments are recommended based on calculated creatinine clearance (CLR):

Table 2: Dose Modification for Renal Impairment

Creatinine Clearance (CLcR) Recommended Dose Dosing Interval
> 65 mL/min 100% (3.0 mg/m?) Every 3 weeks
55 - 65 mL/min 75% Every 4 weeks
25 - 54 mL/min 50% Every 4 weeks
< 25 mL/min Contraindicated Not applicable

Dose Modification Based on Observed Toxicity

Dose reductions for subsequent cycles are required based on the worst grade of toxicity experienced in the

previous cycle, provided toxicity has completely resolved [4].
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Figure 1: Decision workflow for dose modification based on previous cycle toxicity.

Reconstitution and Preparation Protocol

Reconstitution Procedure

¢ Reconstitution Diluent: Use 4 mL of sterile water for injections per 2 mg vial [4].

¢ Resulting Concentration: This yields a solution containing 0.5 mg/mL of raltitrexed [4].

¢ Further Dilution: The appropriate volume of this reconstituted solution must be withdrawn and
diluted into an infusion bag containing 50 mL to 250 mL of a compatible diluent (0.9% sodium chloride
or 5% dextrose) [4].

Stability and Handling
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¢ Handling Precautions: As a cytotoxic agent, raltitrexed should be handled according to standard
procedures for such drugs, using appropriate personal protective equipment (PPE) [4].

e Extravasation: While preclinical studies in animals did not reveal significant irritant reactions, there is
limited clinical experience with human extravasation. Standard monitoring and care are advised [4].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the disposition of raltitrexed is crucial for predicting its efficacy and toxicity profile.

Table 3: Key Pharmacokinetic Parameters of Raltitrexed

Parameter

Value

Notes | Reference

Peak Plasma Concentration
(Cmax)

Time to Cpax (tmax)

Terminal Half-Life (ty5,)

Mean Clearance (CL)

Renal Clearance

Volume of Distribution (Vgg)
Protein Binding

Total Urinary Excretion

Total Faecal Excretion

~700 ng/mL

At the end of 15-min infusion

[5]

257 hours (~11 days) [5]

41.3 mL/min [5]

50-60% of total CL [5]

~7.90 L/kg [2]

> 90% [2]

~40% of dose [5]

3% (to 5 days) to 14% (to 10
days) [5]

Mean value after 3.0 mg/m?2 dose

[5]

Reflects slow redistribution from
tissues [2]

Reduced in renal impairment [2]

Extensive tissue distribution

Unchanged drug

Unchanged drug
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A population pharmacokinetic analysis demonstrated that creatinine clearance (CLcR), body weight (WT),

and serum albumin (ALB) significantly account for the interpatient variability in raltitrexed's

pharmacokinetics, providing a basis for personalized dosing [2]:

e Clearance (L/h) = 0.54 + 0.02 x CLcR (mL/min)
e Volume of Distribution (L) = 6.64 + 0.08 x WT (kg) - 0.16 x ALB (g/L)

Clinical Monitoring and Toxicity Management

A rigorous monitoring schedule is essential for the safe administration of raltitrexed due to its potential for

severe toxicity.
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Figure 2: Clinical monitoring workflow for patients receiving raltitrexed.

Management of Major Toxicities

The principal dose-limiting toxicities are hematological, gastrointestinal, and asthenia [1] [3].
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¢ Hematological Toxicity: Myelosuppression, manifesting as neutropenia and thrombocytopenia, can
occur. Grade 3/4 thrombocytopenia was reported in three out of nine patients in a pharmacokinetic
study [5].

¢ Gastrointestinal Toxicity: Diarrhea and nausea/vomiting are common. Grade 3/4 diarrhea occurred
in up to 14% of patients in clinical trials, and grade 3/4 nausea/vomiting in up to 13% [1] [3].

e Hepatic Toxicity: Transient increases in liver transaminases are frequently observed but are often
reversible [4].

Supportive Care and Interventions

For patients who experience severe toxicity, the following supportive measures are recommended [4]:

¢ Intravenous Hydration: Standard supportive care for dehydration, particularly from diarrhea.

¢ Bone Marrow Support: As clinically indicated for severe myelosuppression.

¢ Leucovorin Rescue: Preclinical data suggest consideration of leucovorin administration for severe
toxicity. From clinical experience with other antifolates, a dose of 25 mg/m2 IV every 6 hours until
symptom resolution may be used [4].

> Critical Contraindication: Leucovorin (folinic acid), folic acid, or vitamin preparations containing these
agents are contraindicated for use immediately prior to or during raltitrexed administration, as they may
interfere with its cytotoxic action. Their use is only considered as a rescue agent in cases of severe overdose

or toxicity [4].

Conclusion

Raltitrexed offers a clinically effective thymidylate synthase inhibition with a convenient dosing schedule.
Successful and safe application in a clinical or research setting hinges on strict adherence to the 15-minute
infusion time, meticulous pre-treatment assessment of renal function with appropriate dose modification,
and vigilant monitoring and management of its characteristic toxicities. The provided protocol serves as

a comprehensive guide for its standardized use.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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